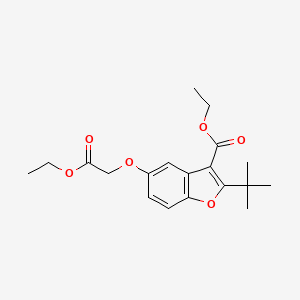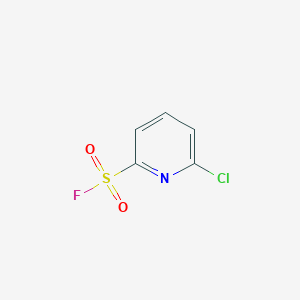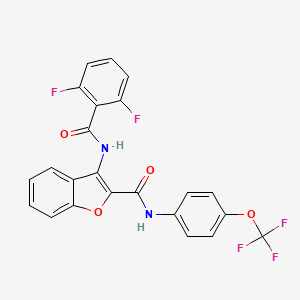
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as DBT-TCF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBT-TCF belongs to the class of benzofuran derivatives and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain. In addition, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. This compound has also been found to reduce pain sensitivity in animal models of pain. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Moreover, the toxicity and pharmacokinetics of this compound have not been fully characterized, which limits its use in animal studies.
Orientations Futures
There are several future directions for the research on 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects in animal models of neurodegeneration, which makes it a promising candidate for further research. Moreover, the potential use of this compound in the treatment of cancer needs to be further explored. Future research should focus on the optimization of the synthesis method of this compound, the characterization of its toxicity and pharmacokinetics, and the elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves the reaction of 3-(2,6-difluorobenzamido)benzofuran-2-carboxylic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(2,6-difluorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess anti-tumor properties by inhibiting the growth of cancer cells in vitro and in vivo. Moreover, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F5N2O4/c24-15-5-3-6-16(25)18(15)21(31)30-19-14-4-1-2-7-17(14)33-20(19)22(32)29-12-8-10-13(11-9-12)34-23(26,27)28/h1-11H,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXNYMYWTMKBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

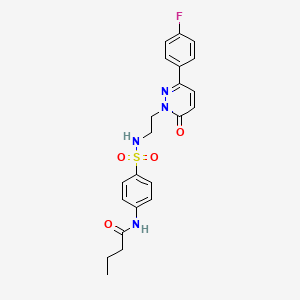

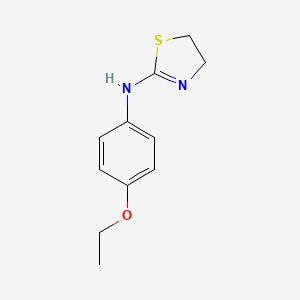
![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)
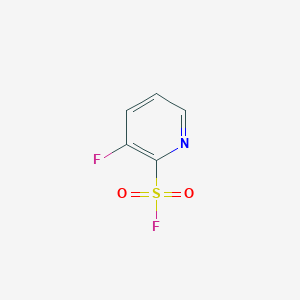
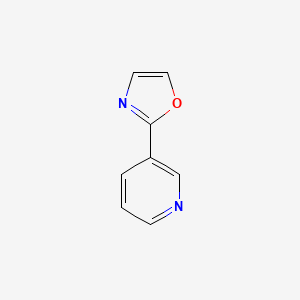

![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)
![methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902826.png)

